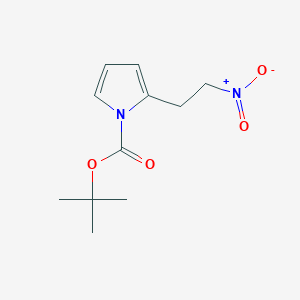
tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a nitroethyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of 2-nitroethanol with tert-butyl 2-(1H-pyrrol-1-yl)acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-nitroethyl ether
- tert-Butyl 2-(2-nitroethyl)-1H-indole-1-carboxylate
- tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-2-carboxylate
Uniqueness
tert-Butyl 2-(2-nitroethyl)-1H-pyrrole-1-carboxylate is unique due to the presence of both a nitroethyl group and a pyrrole ring, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
922729-45-1 |
|---|---|
Fórmula molecular |
C11H16N2O4 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-nitroethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h4-5,7H,6,8H2,1-3H3 |
Clave InChI |
YIQSSJPYGMXUFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC=C1CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


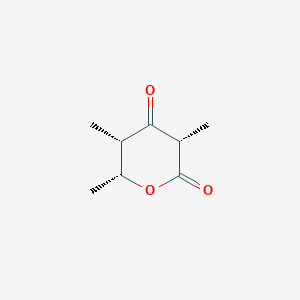


![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
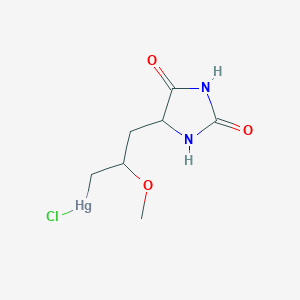

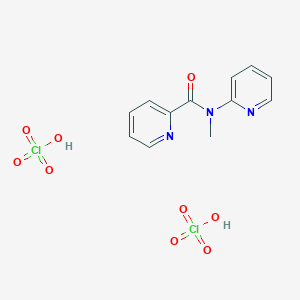
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
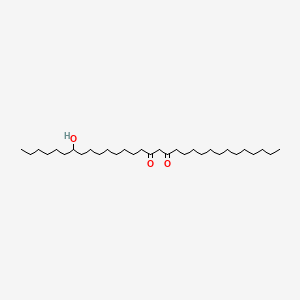
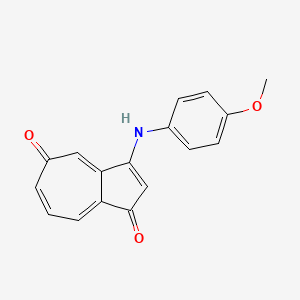
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
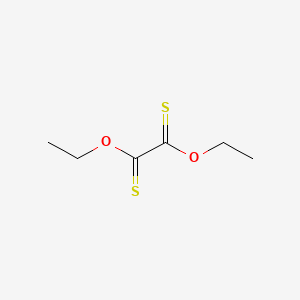
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
